2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) is a complex organic compound with the molecular formula C12H8F2N8O2S2 and a molecular weight of approximately 398.37 g/mol . This compound is characterized by its unique structure, which includes two triazolo[1,5-c]pyrimidine rings connected by a disulfide bond, with fluorine and methoxy substituents .
Preparation Methods
The synthesis of 2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) typically involves the following steps:
Formation of the Triazolo[1,5-c]pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo[1,5-c]pyrimidine ring.
Introduction of Fluorine and Methoxy Groups: Fluorine and methoxy groups are introduced through substitution reactions using suitable reagents.
Formation of the Disulfide Bond: The final step involves the oxidation of thiol groups to form the disulfide bond, connecting two triazolo[1,5-c]pyrimidine rings.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where disulfide bonds play a crucial role.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) involves its interaction with molecular targets through its disulfide bond and functional groups. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The fluorine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) can be compared with similar compounds such as:
2,2’-Dithiobis(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine): This compound has ethoxy groups instead of methoxy groups, which may affect its reactivity and biological activity.
2-chlorosulfonyl-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine:
The uniqueness of 2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) lies in its specific combination of fluorine, methoxy, and disulfide functionalities, which confer distinct chemical and biological properties .
Properties
CAS No. |
166524-74-9 |
---|---|
Molecular Formula |
C12H8F2N8O2S2 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
8-fluoro-2-[(8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C12H8F2N8O2S2/c1-23-11-15-3-5(13)7-17-9(19-21(7)11)25-26-10-18-8-6(14)4-16-12(24-2)22(8)20-10/h3-4H,1-2H3 |
InChI Key |
GPLNTMXPTRLWIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=NC(=NN21)SSC3=NN4C(=N3)C(=CN=C4OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.